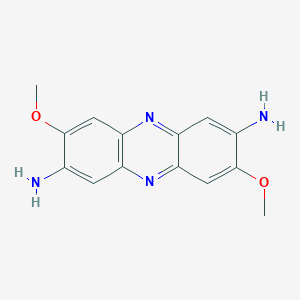
2,7-Diamino-3,8-dimethoxyphenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diamino-3,8-dimethoxyphenazine (DAP) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse applications in various fields. DAP is a synthetic derivative of phenazine, which is a naturally occurring compound found in various plants and microorganisms. The unique chemical structure of DAP makes it an ideal candidate for use in several scientific research applications, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2,7-Diamino-3,8-dimethoxyphenazine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 2,7-Diamino-3,8-dimethoxyphenazine has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. Additionally, 2,7-Diamino-3,8-dimethoxyphenazine has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are essential for DNA replication and cell division.
Effets Biochimiques Et Physiologiques
2,7-Diamino-3,8-dimethoxyphenazine has several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 2,7-Diamino-3,8-dimethoxyphenazine has also been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,7-Diamino-3,8-dimethoxyphenazine in lab experiments is its relatively simple synthesis method. 2,7-Diamino-3,8-dimethoxyphenazine is also stable under a wide range of conditions, making it a suitable candidate for various applications. However, one of the limitations of using 2,7-Diamino-3,8-dimethoxyphenazine is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research involving 2,7-Diamino-3,8-dimethoxyphenazine. One potential avenue is the development of 2,7-Diamino-3,8-dimethoxyphenazine-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,7-Diamino-3,8-dimethoxyphenazine and its potential therapeutic applications. Finally, the synthesis of novel derivatives of 2,7-Diamino-3,8-dimethoxyphenazine may lead to the discovery of compounds with even greater potency and selectivity.
Méthodes De Synthèse
The synthesis of 2,7-Diamino-3,8-dimethoxyphenazine involves a multi-step process that utilizes various chemical reagents and catalysts. One of the most common methods for synthesizing 2,7-Diamino-3,8-dimethoxyphenazine involves the reaction of 2,7-diaminophenazine with 3,8-dimethoxybenzaldehyde in the presence of a suitable catalyst. The resulting product is then purified using various techniques, such as recrystallization and column chromatography, to obtain pure 2,7-Diamino-3,8-dimethoxyphenazine.
Applications De Recherche Scientifique
2,7-Diamino-3,8-dimethoxyphenazine has been extensively studied for its various scientific research applications. One of the primary applications of 2,7-Diamino-3,8-dimethoxyphenazine is in the field of medicinal chemistry, where it has shown promising results as a potential anticancer agent. Several studies have demonstrated that 2,7-Diamino-3,8-dimethoxyphenazine exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
Numéro CAS |
125239-64-7 |
|---|---|
Nom du produit |
2,7-Diamino-3,8-dimethoxyphenazine |
Formule moléculaire |
C14H14N4O2 |
Poids moléculaire |
270.29 g/mol |
Nom IUPAC |
3,8-dimethoxyphenazine-2,7-diamine |
InChI |
InChI=1S/C14H14N4O2/c1-19-13-5-11-9(3-7(13)15)18-12-6-14(20-2)8(16)4-10(12)17-11/h3-6H,15-16H2,1-2H3 |
Clé InChI |
MMXGRWOPIXWDHU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1N)N=C3C=C(C(=CC3=N2)N)OC |
SMILES canonique |
COC1=CC2=C(C=C1N)N=C3C=C(C(=CC3=N2)N)OC |
Autres numéros CAS |
125239-64-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Bromomethyl)thieno[2,3-c]pyridine](/img/structure/B56121.png)
![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
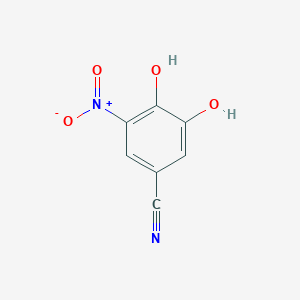
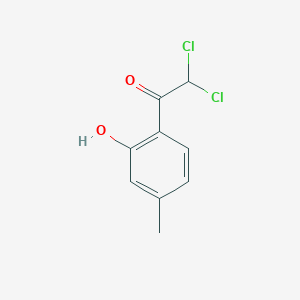
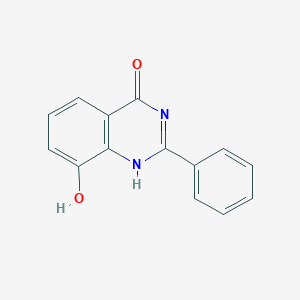
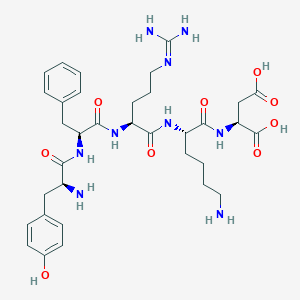
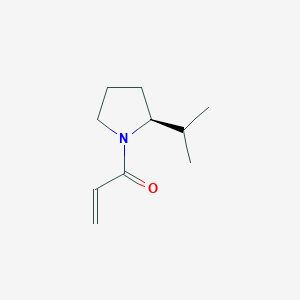
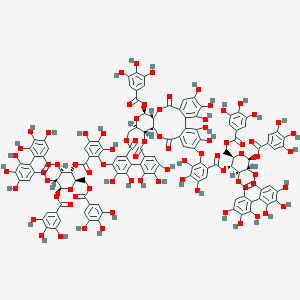

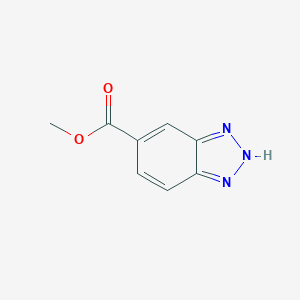
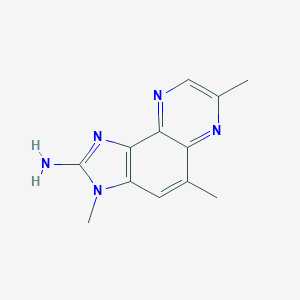
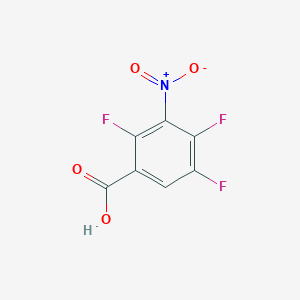
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)